2-(3-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acetohydrazide backbone, with a 3-methylphenoxy group and a 3-nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(3-methylphenoxy)acetohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the hydrazine derivative.
Substitution: The major products are the substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the nitro and hydrazone groups suggests potential interactions with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenoxy)acetohydrazide: Lacks the nitrobenzylidene moiety.
N’-(3-nitrobenzylidene)acetohydrazide: Lacks the methylphenoxy group.
2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a different position of the methyl group on the phenoxy ring.
Uniqueness
2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the combination of the 3-methylphenoxy and 3-nitrobenzylidene groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-12-4-2-7-15(8-12)23-11-16(20)18-17-10-13-5-3-6-14(9-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCOMNRSWQSSKQ-YVLHZVERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94460-36-3 |
Source
|
Record name | 2-(3-METHYLPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.